molecular formula C9H7N3O5 B1448455 (4-Methoxy-3,5-dinitro-phenyl)-acetonitrile CAS No. 1440526-42-0

(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile

Cat. No.: B1448455
CAS No.: 1440526-42-0
M. Wt: 237.17 g/mol
InChI Key: MBJXYTAJMZJBHZ-UHFFFAOYSA-N
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Description

(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile is an organic compound characterized by the presence of methoxy, dinitro, and acetonitrile functional groups attached to a phenyl ring

Scientific Research Applications

(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3,5-dinitro-phenyl)-acetonitrile typically involves the nitration of a methoxy-substituted phenylacetonitrile. The process begins with the methoxylation of a phenylacetonitrile, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenylacetonitriles with various functional groups.

Mechanism of Action

The mechanism of action of (4-Methoxy-3,5-dinitro-phenyl)-acetonitrile involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy and acetonitrile groups can engage in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-3,5-dinitro-phenyl)-pyrrolidine-2,5-dione
  • 1-(4-Methoxy-3,5-dinitro-phenyl)-1H-1,2,4-triazole
  • 2-Substituted 6,8-dinitro [1,2,4]triazolo [1,5-a]pyridines

Uniqueness

(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methoxy-3,5-dinitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O5/c1-17-9-7(11(13)14)4-6(2-3-10)5-8(9)12(15)16/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJXYTAJMZJBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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